Cas no 1201633-86-4 (Ethyl 2-(3-bromo-4-methylphenyl)acetate)
Ethyl 2-(3-bromo-4-methylphenyl)acetate Chemical and Physical Properties
Names and Identifiers
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- ethyl 2-(3-bromo-4-methylphenyl)acetate
- Ethyl 3-bromo-4-methylphenylacetate
- 2-bromo-p-tolylacetic acid ethyl ester
- (3-Bromo-4-methylphenyl)acetic acid ethyl ester
- SCHEMBL12900615
- ethyl2-(3-bromo-4-methylphenyl)acetate
- Ethyl3-bromo-4-methylphenylacetate
- DA-34543
- MFCD18395995
- 1201633-86-4
- Ethyl 3-bromo-4-methylphenylacetate, 95%
- BS-44924
- Ethyl 2-(3-bromo-4-methylphenyl)acetate
-
- MDL: MFCD18395995
- Inchi: 1S/C11H13BrO2/c1-3-14-11(13)7-9-5-4-8(2)10(12)6-9/h4-6H,3,7H2,1-2H3
- InChI Key: YNYLPGRUDFNAQO-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CC=1C)CC(=O)OCC
Computed Properties
- Exact Mass: 256.00989g/mol
- Monoisotopic Mass: 256.00989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3
- XLogP3: 3.1
Ethyl 2-(3-bromo-4-methylphenyl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB542811-250 mg |
Ethyl 3-bromo-4-methylphenylacetate, 95%; . |
1201633-86-4 | 95% | 250MG |
€167.60 | 2023-04-14 | |
| abcr | AB542811-1 g |
Ethyl 3-bromo-4-methylphenylacetate, 95%; . |
1201633-86-4 | 95% | 1g |
€343.50 | 2023-04-14 | |
| abcr | AB542811-5 g |
Ethyl 3-bromo-4-methylphenylacetate, 95%; . |
1201633-86-4 | 95% | 5g |
€1,106.40 | 2023-04-14 | |
| Alichem | A010004188-250mg |
Ethyl 3-bromo-4-methylphenylacetate |
1201633-86-4 | 97% | 250mg |
$494.40 | 2023-09-04 | |
| Alichem | A010004188-500mg |
Ethyl 3-bromo-4-methylphenylacetate |
1201633-86-4 | 97% | 500mg |
$839.45 | 2023-09-04 | |
| Alichem | A010004188-1g |
Ethyl 3-bromo-4-methylphenylacetate |
1201633-86-4 | 97% | 1g |
$1564.50 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1229809-10g |
Ethyl 3-bromo-4-methylphenylacetate |
1201633-86-4 | 95% | 10g |
$1200 | 2024-06-03 | |
| abcr | AB542811-250mg |
Ethyl 3-bromo-4-methylphenylacetate, 95%; . |
1201633-86-4 | 95% | 250mg |
€153.10 | 2025-02-15 | |
| abcr | AB542811-1g |
Ethyl 3-bromo-4-methylphenylacetate, 95%; . |
1201633-86-4 | 95% | 1g |
€299.60 | 2025-02-15 | |
| abcr | AB542811-5g |
Ethyl 3-bromo-4-methylphenylacetate, 95%; . |
1201633-86-4 | 95% | 5g |
€805.70 | 2025-02-15 |
Ethyl 2-(3-bromo-4-methylphenyl)acetate Suppliers
Ethyl 2-(3-bromo-4-methylphenyl)acetate Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on Ethyl 2-(3-bromo-4-methylphenyl)acetate
Ethyl 2-(3-bromo-4-methylphenyl)acetate: A Comprehensive Overview
Ethyl 2-(3-bromo-4-methylphenyl)acetate, with the CAS number 1201633-86-4, is a versatile organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines an ethyl ester group with a substituted phenyl ring. The presence of a bromine atom at the 3-position and a methyl group at the 4-position of the phenyl ring imparts distinct chemical properties, making it a valuable building block in various synthetic pathways.
Recent advancements in synthetic chemistry have highlighted the importance of Ethyl 2-(3-bromo-4-methylphenyl)acetate as an intermediate in the synthesis of bioactive compounds. Researchers have utilized this compound to construct complex molecular frameworks, including those with potential applications in drug discovery. For instance, studies have demonstrated its utility in the synthesis of heterocyclic compounds, which are often associated with pharmacological activity. The bromine atom in its structure serves as an excellent leaving group, facilitating nucleophilic substitution reactions—a key step in many organic transformations.
The synthesis of Ethyl 2-(3-bromo-4-methylphenyl)acetate typically involves multi-step processes that emphasize precision and control over stereochemistry. One common approach involves the Friedel-Crafts acylation of toluene derivatives, followed by esterification and bromination steps. This method ensures high purity and structural integrity, which are critical for downstream applications. Moreover, advancements in catalytic systems and green chemistry practices have made the synthesis of this compound more efficient and environmentally friendly.
In terms of physical properties, Ethyl 2-(3-bromo-4-methylphenyl)acetate exhibits a melting point of approximately -5°C and a boiling point around 150°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory techniques, including chromatography and spectroscopy. These properties also contribute to its stability during storage and transportation, ensuring its reliability as a reagent in research settings.
Recent studies have explored the application of Ethyl 2-(3-bromo-4-methylphenyl)acetate in materials science, particularly in the development of advanced polymers and coatings. Its ability to undergo polymerization under specific conditions has led to the creation of materials with enhanced mechanical and thermal properties. For example, researchers have incorporated this compound into polyurethane formulations, resulting in products with improved durability and resistance to environmental factors.
The pharmacological potential of Ethyl 2-(3-bromo-4-methylphenyl)acetate has also been investigated. Preclinical studies suggest that it may exhibit anti-inflammatory and antioxidant activities, making it a promising candidate for drug development. Additionally, its structural similarity to certain bioactive molecules has prompted further research into its potential role as a lead compound for therapeutic agents targeting various diseases.
In conclusion, Ethyl 2-(3-bromo-4-methylphenyl)acetate (CAS No: 1201633-86-4) is a multifaceted compound with applications spanning multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthetic methods and application studies, underscores its importance as a valuable tool in modern chemistry. As research continues to uncover new possibilities for this compound, its role in driving innovation across various industries is expected to grow significantly.
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